molecular formula C19H30N2O4S B2773146 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide CAS No. 922005-50-3

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide

Cat. No. B2773146
CAS RN: 922005-50-3
M. Wt: 382.52
InChI Key: SCFABKSBDCTTKZ-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C19H30N2O4S and its molecular weight is 382.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Cyclic Sulfonamides : The synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions illustrates the versatility of sulfonamide compounds in forming complex and potentially bioactive structures (Greig, Tozer, & Wright, 2001).

Complex Heterocyclic Systems : Research into creating new polycyclic systems containing fragments like 1,4-benzodiazepine and isoindolinone through dehydration methods shows the potential for developing compounds with significant pharmacological properties (Ukhin et al., 2011).

Photophysical Properties

Study of Oxazepine Derivatives : The investigation into the photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines, indicates the potential of these compounds in materials science due to their strong blue emission (Petrovskii et al., 2017).

Potential Applications in Drug Discovery

Carbonic Anhydrase Inhibitors : The development of [1,4]oxazepine-based primary sulfonamides as carbonic anhydrase inhibitors highlights the therapeutic applications of sulfonamide derivatives in treating conditions like glaucoma, epilepsy, and mountain sickness (Sapegin et al., 2018).

Antimalarial and Antiviral Agents : Theoretical and experimental studies on sulfonamides as potential antimalarial and COVID-19 drugs suggest that these compounds could be valuable in the development of new therapies for infectious diseases (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-13(2)9-10-21-16-11-15(20-26(23,24)14(3)4)7-8-17(16)25-12-19(5,6)18(21)22/h7-8,11,13-14,20H,9-10,12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFABKSBDCTTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide

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